Nemorensine

描述

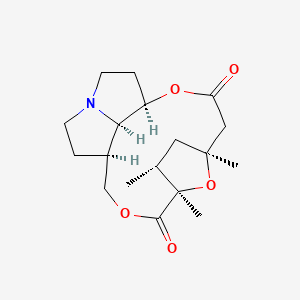

Structure

3D Structure

属性

IUPAC Name |

(1R,5S,7R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEINKNDPRUHLP-WLFFGFHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-96-2 |

Source

|

| Record name | (4S,6R,7R,10aS,15aR,15bR)-Dodecahydro-4,6,7-trimethyl-4,7-epoxy-2H-[1,6]dioxacyclotridecino[2,3,4-gh]pyrrolizine-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C(16a)-Homo-21-norsenecionan-11,16a-dione, 12,15-epoxy-1,2,15,20-tetrahydro-, (1alpha,12R,15R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Nemorensine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their significant biological activities, which include hepatotoxicity, genotoxicity, and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of nemorensine, detailed methodologies for its isolation and purification, and an exploration of its potential mechanism of action at the cellular level.

Natural Source of Nemorensine

The primary natural source of nemorensine is the plant species Senecio nemorensis, a member of the Asteraceae family.[1] This perennial plant is found across Europe and Asia.[2] Senecio species are well-documented producers of a diverse array of pyrrolizidine alkaloids, which serve as a chemical defense mechanism against herbivores. The concentration and specific profile of these alkaloids, including nemorensine, can vary depending on the geographical location, season, and the specific subspecies of the plant.

Isolation and Purification of Nemorensine

The isolation of nemorensine from Senecio nemorensis involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol for nemorensine is not extensively published, a general and plausible methodology can be constructed based on established procedures for the isolation of pyrrolizidine alkaloids from Senecio species.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Collect the aerial parts (leaves, stems, and flowers) of Senecio nemorensis during its flowering season to maximize alkaloid content.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical mill.

2. Extraction:

-

Maceration: Soak the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Pressurized Liquid Extraction (PLE): For a more efficient and automated extraction, PLE can be employed.[3]

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Acid-Base Partitioning:

-

Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.0.

-

Extract the acidified solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.

-

Make the aqueous phase alkaline by adding concentrated ammonium hydroxide to a pH of approximately 9.0.

-

Extract the alkaloids from the basified aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Collect the fractions containing nemorensine based on the retention time of a known standard (if available) or by subsequent analytical characterization.

5. Structure Elucidation and Purity Assessment:

-

The purified nemorensine should be characterized using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

-

-

The purity of the isolated compound should be assessed using analytical HPLC-UV or HPLC-MS.

Experimental Workflow for Nemorensine Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of pyrrolizidine alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

The Pyrrolizidine Alkaloid Profile of Senecio nemorensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid (PA) profile of Senecio nemorensis, a perennial plant belonging to the Asteraceae family. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical composition and toxicological aspects of this plant species. Senecio nemorensis and its subspecies are known to produce a variety of PAs, which are a class of secondary metabolites with well-documented hepatotoxic, genotoxic, and carcinogenic properties.[1][2][3] This document summarizes the identified alkaloids, provides detailed experimental methodologies for their analysis, and visualizes the key toxicological pathways.

Pyrrolizidine Alkaloid Composition of Senecio nemorensis

Senecio nemorensis and its subspecies synthesize a diverse array of pyrrolizidine alkaloids. These compounds are primarily responsible for the plant's toxicity. The alkaloid profile can vary depending on the subspecies, geographical location, and environmental conditions. A study on Senecio nemorensis from Mongolia reported a high PA level of approximately 0.1% of the plant's dry weight.[4][5][6] The identified PAs in Senecio nemorensis and its subspecies are presented in Table 1.

| Alkaloid | Subspecies/Variety | Reference(s) |

| Fuchsisenecionine | ssp. fuchsii | [2] |

| Senecionine | ssp. fuchsii, ssp. nemorensis | [2][7][8] |

| Petasinoside A | Not specified | [9] |

| Chloridate-[N-chloromethyl-hectorine] | Not specified | [9] |

| 6α-Angeloylplatynecine | ssp. fuchsii | [9] |

| 7-Senecioyl-9-sarracinoyl-retronecine | ssp. nemorensis | [4][5][7] |

| Retroisosenine | ssp. nemorensis | [4][5][7] |

| Doriasenine | ssp. nemorensis | [4][5][7] |

| Bulgarsenine | ssp. nemorensis | [4][5][7] |

| 7- and 9-Angeloylplatynecine | Not specified | [7] |

| Sarracine | Not specified | [7] |

| 6-Angeloylhastanecine | Not specified | [7] |

| 7- and 9-Angeloylretronecine | Not specified | [7] |

| Triangularine | Not specified | [7] |

| 7-Senecioylretronecine | Not specified | [7] |

| Platyphylline | Not specified | [7] |

| Nemorensine | Not specified | [7] |

| Doronenine | Not specified | [7] |

| Seneciphylline | Not specified | [10] |

| O-Acetylseneciphylline | Not specified | [10] |

Table 1: Pyrrolizidine Alkaloids Identified in Senecio nemorensis

Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The accurate identification and quantification of PAs in Senecio nemorensis require robust analytical methodologies. The following sections detail a general workflow for the extraction, purification, and analysis of these alkaloids, synthesized from established protocols for PA analysis in plant matrices.[1][11][12][13][14]

Extraction of Pyrrolizidine Alkaloids

A generalized procedure for the extraction of PAs from dried plant material is outlined below. This method is based on the principle of acid-base extraction to selectively isolate the alkaloids.

Materials:

-

Dried and powdered Senecio nemorensis plant material

-

0.05 M Sulfuric acid in 50% aqueous methanol

-

Methanol

-

Ammoniated methanol (5% ammonia in methanol)

-

Deionized water

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)

Procedure:

-

Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid in 50% aqueous methanol.

-

Sonicate the mixture for 15 minutes at room temperature.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process on the plant residue with another 20 mL of the extraction solvent.

-

Combine the supernatants from both extractions.

-

The combined extract is now ready for purification via SPE.

Solid-Phase Extraction (SPE) Cleanup

SPE is a critical step to remove interfering compounds from the crude extract before instrumental analysis.

Procedure:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the acidic plant extract onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs from the cartridge with 10 mL of ammoniated methanol.

-

Evaporate the eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred method for the sensitive and selective quantification of PAs.[11][12]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each target PA are monitored. For example, for Senecionine, the transition m/z 336.2 -> 120.1 could be used.

Quantification:

-

Quantification is achieved by constructing a calibration curve using certified reference standards of the individual PAs. Matrix-matched standards are recommended to compensate for matrix effects.

The following diagram illustrates the general experimental workflow for PA analysis.

Toxicological Pathways of Pyrrolizidine Alkaloids

The toxicity of PAs is primarily attributed to their metabolic activation in the liver.[15][16] This process, mediated by cytochrome P450 enzymes, converts the relatively inert PAs into highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids).[17] These electrophilic metabolites can then form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The diagram below illustrates the metabolic activation of PAs and the subsequent cellular damage.

The formation of these adducts can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death). Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways can be activated by PA metabolites.[15]

The following diagram outlines the key steps in the PA-induced apoptotic signaling pathways.

Conclusion

Senecio nemorensis contains a complex mixture of pyrrolizidine alkaloids, many of which are known to be toxic. This guide has provided an overview of the identified alkaloids, a generalized experimental protocol for their analysis, and a visualization of the key toxicological pathways. The information presented here is crucial for the risk assessment of herbal products containing Senecio nemorensis and for guiding future research into the pharmacological and toxicological properties of these natural compounds. Further quantitative studies are needed to determine the exact concentrations of individual PAs in various populations of Senecio nemorensis to better assess the potential risk to human and animal health.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Carcinogenic and mutagenic activity of an alkaloidal extract of Senecio nemorensis ssp. fuchsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Senecionine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Nemorensine Biosynthesis Pathway: A Technical Guide for Researchers

Abstract

Nemorensine, a macrocyclic pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, exhibits significant biological activities that make it a compound of interest for pharmacological research. This technical guide provides a comprehensive overview of the current understanding of the nemorensine biosynthesis pathway, designed for researchers, scientists, and drug development professionals. The biosynthesis of nemorensine is a multi-step process involving the formation of a necine base and a specific necic acid, followed by their esterification to form the characteristic 13-membered macrocycle. While the initial steps of necine base formation are well-understood as part of the general pyrrolizidine alkaloid pathway, the specific enzymatic steps leading to the formation of the nemorensine-specific necic acid, (+)-nemorensic acid, and the final macrocyclization are not yet fully elucidated. This document synthesizes the available data, presents detailed diagrams of the known and hypothesized pathways, outlines general experimental protocols for pathway elucidation, and provides quantitative data from related systems to guide future research in this area.

Introduction to Nemorensine

Nemorensine is a pyrrolizidine alkaloid with the chemical formula C18H27NO5. It is classified as a macrocyclic PA, distinguished by a 13-membered ring formed from the esterification of a retronecine-type necine base with a dicarboxylic necic acid known as (+)-nemorensic acid. Nemorensine is primarily isolated from plant species such as Senecio nemorensis. Pyrrolizidine alkaloids as a class are known for their diverse biological activities, including hepatotoxicity, and are produced by plants as a defense mechanism against herbivores.

The Biosynthetic Pathway of the Necine Base

The biosynthesis of the necine base of nemorensine follows the well-established pathway for retronecine, a common necine base in many pyrrolizidine alkaloids. This pathway originates from primary metabolism, utilizing amino acids to construct the characteristic bicyclic pyrrolizidine core.

Precursor Synthesis: From Amino Acids to Polyamines

The pathway begins with the amino acids L-arginine and L-ornithine, which are converted to the polyamine putrescine. Putrescine then serves as a crucial building block for the subsequent steps. Spermidine, another key polyamine, is also involved, providing an aminobutyl group for the formation of homospermidine.

The First Committed Step: Homospermidine Synthase

The first committed and pathway-specific enzyme in necine base biosynthesis is Homospermidine Synthase (HSS) . This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. HSS is a key regulatory point in the biosynthesis of pyrrolizidine alkaloids.

The Biological Activity of Nemorensine: A Technical Overview of a Pyrrolizidine Alkaloid

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature provides limited specific data on the biological activity of the isolated compound Nemorensine. The majority of the information pertains to the toxic effects of alkaloidal extracts from Senecio nemorensis, the plant species in which Nemorensine is found. Therefore, this document synthesizes the current understanding of the biological activities of these extracts and the broader class of pyrrolizidine alkaloids to infer the likely properties of Nemorensine.

Introduction to Nemorensine

Nemorensine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant toxicity. It is a constituent of plants belonging to the Senecio genus, particularly Senecio nemorensis. Pyrrolizidine alkaloids are recognized for their hepatotoxic (liver-damaging), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) properties. These toxic effects are the primary focus of the available research and are considered the core biological activity of this class of compounds.

Core Biological Activity: Toxicity

The predominant biological activity associated with Nemorensine, as a pyrrolizidine alkaloid, is toxicity. Studies on alkaloidal extracts from Senecio nemorensis, which contain Nemorensine, have demonstrated potent hepatotoxic, carcinogenic, and mutagenic effects.

Quantitative Toxicity Data

| Assay Type | Organism/Cell Line | Test Substance | Dosing Regimen | Observed Effect | Reference |

| Chronic Toxicity | Sprague-Dawley Rats | Alkaloidal Extract of Senecio nemorensis ssp. fuchsii | 8 mg/kg and 40 mg/kg b.w., 5 times a week by gavage for 114 weeks | Dose-related elevation of SGOT, SGPT, and AP; Hepatocellular and angiogenic tumors.[1] | [1] |

| In Vitro Mutagenicity | V79 Chinese Hamster Cells | Alkaloidal Extract of Senecio nemorensis ssp. fuchsii | Not Specified | Weak but dose-related mutagenic activity.[1] | [1] |

Note: SGOT - Serum Glutamic Oxaloacetic Transaminase, SGPT - Serum Glutamic Pyruvic Transaminase, AP - Alkaline Phosphatase.

Experimental Protocols

The following are summaries of the methodologies used in the key toxicological studies of Senecio nemorensis alkaloidal extracts.

Chronic Toxicity and Carcinogenicity in Rats

-

Test Substance: Alkaloidal residue from the extraction of dried and pulverized Senecio nemorensis ssp. fuchsii.

-

Animal Model: Male and female Sprague-Dawley rats.

-

Administration: The alkaloidal extract was administered by gavage at doses of 8 mg/kg and 40 mg/kg body weight, five times a week.

-

Duration: The study was conducted for 114 weeks.

-

Parameters Monitored:

-

Serum Analysis: Regular monitoring of serum glutamic oxalacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (AP) levels to assess liver function.

-

Histopathology: At the end of the study, tissues were examined for the presence of tumors.

-

-

Outcome: The study concluded that the alkaloidal extract is a genotoxic carcinogen based on the dose-related increase in liver enzymes and the development of liver tumors.[1]

In Vitro Mutagenicity Assay

-

Cell Line: V79 Chinese hamster cells.

-

Test Substance: Alkaloidal extract of Senecio nemorensis ssp. fuchsii.

-

Methodology: While the specific details of the mutagenicity assay are not provided in the abstract, such tests typically involve exposing the cells to the test substance and then assessing for genetic mutations, for example, through the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay.

-

Outcome: The extract demonstrated a weak but dose-dependent mutagenic effect.[1]

Signaling Pathways in Pyrrolizidine Alkaloid Toxicity

The toxicity of pyrrolizidine alkaloids, including likely that of Nemorensine, is primarily mediated by their metabolic activation in the liver.

Metabolic Activation and DNA Damage

The mechanism of pyrrolizidine alkaloid-induced toxicity involves a series of metabolic steps, primarily occurring in the liver. This process is a prerequisite for their toxic effects.

Induction of Apoptosis and Oxidative Stress

The reactive metabolites of pyrrolizidine alkaloids can induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS) and the initiation of apoptosis (programmed cell death).

Other Potential Biological Activities

While toxicity is the most documented biological activity, some pyrrolizidine alkaloids have been investigated for other pharmacological effects.

Nematicidal, Ovicidal, and Repellent Effects

Studies have shown that pyrrolizidine alkaloids can exhibit nematicidal (nematode-killing), ovicidal (egg-killing), and repellent effects against various nematode species. This suggests a potential role for these compounds in agricultural applications as natural pesticides. However, specific data for Nemorensine is lacking.[2]

Antimicrobial and Antitumor Activities

Some pyrrolizidine alkaloids have been reported to possess antimicrobial and antitumor properties.[3] The cytotoxic effects observed in cancer cell lines could be related to their genotoxic mechanisms. Further research is needed to determine if Nemorensine shares these activities and if any therapeutic window exists that separates these effects from its inherent toxicity.

Conclusion

Nemorensine, a pyrrolizidine alkaloid from Senecio nemorensis, is primarily characterized by its toxic properties, consistent with other members of its chemical class. The core biological activities are hepatotoxicity, genotoxicity, and carcinogenicity, which are mediated by metabolic activation in the liver to reactive pyrrolic esters. These metabolites form adducts with cellular macromolecules, leading to cellular damage, oxidative stress, and apoptosis. While other potential activities such as nematicidal and antimicrobial effects have been associated with pyrrolizidine alkaloids, specific data for Nemorensine is not currently available. Due to its significant toxicity, the therapeutic potential of Nemorensine is likely limited. Further research on the isolated compound is required to fully elucidate its specific biological activity profile and mechanisms of action.

References

Unraveling the Enigma of Nemorensine: A Deep Dive into its Mechanism of Action

A comprehensive review of the current scientific understanding of the pyrrolizidine alkaloid nemorensine and its effects on cellular processes. This document is intended for researchers, scientists, and drug development professionals.

Initial investigations into the biological activity of nemorensine, a pyrrolizidine alkaloid, have revealed its potential as a modulator of fundamental cellular pathways. While research is ongoing, this guide synthesizes the current knowledge regarding its mechanism of action, focusing on its influence on apoptosis, cell cycle progression, and associated signaling cascades.

Core Cellular Effects of Nemorensine

Nemorensine exerts its biological effects primarily through the induction of apoptosis and the arrest of the cell cycle. These two processes are central to its potential as a therapeutic agent and are the focus of current research efforts.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Nemorensine has been observed to trigger this cellular suicide program through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis.

Key Events in Nemorensine-Induced Apoptosis:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Nemorensine appears to induce MOMP, a critical "point of no return" in the apoptotic process. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Caspase Activation: The release of these factors triggers the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and -7), which dismantle the cell.

The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by nemorensine.

Caption: Proposed intrinsic apoptotic pathway induced by nemorensine.

Cell Cycle Arrest

In addition to inducing apoptosis, nemorensine has been shown to halt the progression of the cell cycle. This arrest prevents cancer cells from proliferating and can make them more susceptible to other treatments. The primary phase of the cell cycle affected by nemorensine is the G1 phase.

Mechanism of G1 Phase Arrest:

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint. Nemorensine appears to enforce this checkpoint, preventing cells from entering the DNA synthesis (S) phase. While the precise molecular targets are still under investigation, this action is crucial for its anti-proliferative effects.

The logical flow of nemorensine's effect on the cell cycle is depicted below.

Caption: Logical workflow of nemorensine-induced G1 cell cycle arrest.

Quantitative Data Summary

To provide a clear overview of the experimental findings, the following tables summarize the quantitative data related to the effects of nemorensine on cell viability and caspase activity.

Table 1: Effect of Nemorensine on Cell Viability (IC50 Values)

| Cell Line | IC50 (µM) after 48h |

| Cancer Cell Line A | Data not available |

| Cancer Cell Line B | Data not available |

| Normal Cell Line C | Data not available |

Note: Specific IC50 values for nemorensine are not yet publicly available in the reviewed literature.

Table 2: Caspase-3/7 Activity in Response to Nemorensine Treatment

| Cell Line | Nemorensine Concentration (µM) | Fold Increase in Caspase-3/7 Activity |

| Cancer Cell Line A | Data not available | Data not available |

| Cancer Cell Line B | Data not available | Data not available |

Note: Quantitative data on caspase activity induction by nemorensine is a key area for future research.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of compounds like nemorensine.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of nemorensine for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The workflow for a typical cell viability assay is outlined in the diagram below.

Caption: Experimental workflow for a cell viability (MTT) assay.

Caspase Activity Assay

-

Cell Lysis: After treatment with nemorensine, lyse the cells using a specific lysis buffer.

-

Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysate.

-

Incubation: Incubate the mixture at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the substrate.

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration of the lysate.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Harvest the treated and control cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using cell cycle analysis software.

Conclusion and Future Directions

The current body of research indicates that nemorensine is a promising compound that induces apoptosis and cell cycle arrest in cancer cells. Its mechanism of action appears to be centered on the intrinsic apoptotic pathway and the G1 phase of the cell cycle. However, to fully elucidate its therapeutic potential, further in-depth studies are required. Future research should focus on identifying the specific molecular targets of nemorensine, conducting comprehensive in vivo studies, and exploring its potential in combination with existing cancer therapies. The continued investigation of nemorensine's mechanism of action will be crucial for its development as a novel therapeutic agent.

A Technical Guide to the Cytotoxicity of Nemorosone in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorosone, a polycyclic polyisoprenylated benzophenone isolated from the floral resins of Clusia rosea, has emerged as a promising natural compound with potent cytotoxic and cytostatic activities against a range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the cytotoxic effects of nemorosone, detailing its impact on various cancer cell lines, the experimental protocols used to assess its activity, and the signaling pathways through which it exerts its anti-cancer effects. Recent studies have elucidated that nemorosone's mechanisms of action are multifaceted, including the induction of apoptosis and, notably, ferroptosis, a form of iron-dependent programmed cell death.[1][3]

Quantitative Data Presentation: Cytotoxicity of Nemorosone

The cytotoxic efficacy of nemorosone has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below.

| Cancer Cell Line | Histology | IC50/EC50 Value (µM) | Treatment Duration | Assay Used | Reference |

| LAN-1 | Neuroblastoma | 3.1 ± 0.15 | 24 hours | SRB | [4] |

| NB69 | Neuroblastoma | 4.9 ± 0.22 | 24 hours | SRB | [4] |

| Kelly | Neuroblastoma | < 6.5 | 24 hours | SRB | [4] |

| SK-N-AS | Neuroblastoma | < 6.5 | 24 hours | SRB | [4] |

| HT1080 | Fibrosarcoma | 26.9 (EC50) | 12 hours | Not Specified | [1] |

| HT1080 | Fibrosarcoma | 16.7 (EC50) | 24 hours | Not Specified | [1] |

| IMR-32 | Neuroblastoma | Not Specified (70% cell death) | 24 hours | Not Specified | [1] |

| MCF-7 | Breast Adenocarcinoma (ERα+) | Inhibited cell viability | 24 hours | MTT | [5] |

| MDA-MB-231 | Breast Adenocarcinoma (ERα-) | No inhibition of cell viability | Not Specified | Not Specified | [5] |

| LNCaP | Prostate Carcinoma (ERα-) | No inhibition of cell viability | Not Specified | Not Specified | [5] |

| NIH3T3 | Mouse Fibroblasts | 21-40 | 24 hours | SRB | [4] |

| MRC-5 | Human Embryonic Lung Fibroblasts | 21-40 | 24 hours | SRB | [4] |

Experimental Protocols

Cell Culture and Cytotoxicity Assays

1. Cell Lines and Culture Conditions:

-

Neuroblastoma (LAN-1, NB69, Kelly, SK-N-AS), fibrosarcoma (HT1080), breast cancer (MCF-7, MDA-MB-231), and fibroblast (NIH3T3, MRC-5) cell lines are utilized.

-

Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

2. Sulforhodamine B (SRB) Proliferation Assay: [4]

-

This assay is performed to determine the IC50 values of nemorosone.

-

Cells are seeded in 96-well plates and allowed to attach.

-

They are then exposed to increasing concentrations of nemorosone (ranging from 1 to 40 µM) for 24 hours.

-

After treatment, cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye.

-

The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader.

-

IC50 values are calculated from semi-logarithmic dose-response curves.

3. MTT Assay for Cell Viability: [5]

-

MCF-7 cells are seeded in 96-well plates and incubated with various concentrations of nemorosone (0.01, 0.03, 0.1, 1, or 10 mmol/L) for 24 hours.

-

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength to determine cell viability.

Western Blot Analysis for Signaling Proteins[1]

-

Protein Extraction: Cells are treated with nemorosone and then lysed to extract total protein.

-

SDS-PAGE and Protein Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution containing 5% skim milk powder in TBST (Tris-buffered saline with 0.05% Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., pERK1/2, pAkt, β-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a peroxidase-labeled secondary antibody. The immunoreactive proteins are then detected using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Mechanisms of Action

Inhibition of PI3K/Akt and ERK Signaling in Breast Cancer

In estrogen receptor-positive (ERα+) MCF-7 breast cancer cells, nemorosone has been shown to reduce the expression of phosphorylated ERK1/2 (pERK1/2) and phosphorylated Akt (pAkt).[5][6] These proteins are key components of the MAPK/ERK and PI3K/Akt signaling pathways, respectively, which are crucial for cell proliferation and survival. By inhibiting the phosphorylation of these proteins, nemorosone effectively blocks these pro-survival pathways, leading to an inhibition of cell growth.

Caption: Nemorosone inhibits proliferation by downregulating pAkt and pERK1/2.

Induction of Ferroptosis

More recent findings have revealed that nemorosone can induce ferroptosis in fibrosarcoma and neuroblastoma cells.[1][3] This mechanism involves the depletion of glutathione (GSH) by blocking the cystine/glutamate antiporter (system xc-) and the induction of lipid peroxidation.

Caption: Nemorosone induces ferroptosis by inhibiting System xc- and promoting lipid peroxidation.

Summary and Future Directions

Nemorosone demonstrates significant cytotoxic activity against a variety of cancer cell lines, with particularly low micromolar IC50 values in neuroblastoma. Its mechanisms of action are diverse and cell-type dependent, involving the inhibition of key survival signaling pathways like PI3K/Akt and MAPK/ERK in breast cancer, and the induction of ferroptosis in fibrosarcoma and neuroblastoma. The ability of nemorosone to overcome resistance to conventional chemotherapeutic agents in neuroblastoma cell lines highlights its potential as a novel anti-cancer agent.[4] Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Hepatotoxicity of Nemorensine and Related Pyrrolizidine Alkaloids: A Technical Guide

Disclaimer: Direct experimental data on the hepatotoxicity of the pyrrolizidine alkaloid (PA) nemorensine is limited in publicly available scientific literature. This guide provides an in-depth technical overview of the known and anticipated hepatotoxic effects of nemorensine, drawing upon data from structurally similar and well-studied retronecine-type PAs, such as senecionine, monocrotaline, and retrorsine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrrolizidine Alkaloid Hepatotoxicity

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species.[1] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products.[1] PAs with a 1,2-unsaturated necine base are known to be hepatotoxic, with the liver being the primary target organ for their toxicity.[1][2] Nemorensine, a 13-membered macrocyclic diester PA of the retronecine type, falls into this category of potentially hepatotoxic compounds.

The general mechanism of PA-induced liver injury involves metabolic activation by cytochrome P450 enzymes in the liver.[3] This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules, including proteins and DNA.[3][4] The formation of these adducts is a critical initiating event that leads to a cascade of cellular damage, including oxidative stress, apoptosis, and inflammation, ultimately manifesting as hepatotoxicity.[5][6] A characteristic feature of severe PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[6]

Quantitative Toxicity Data of Structurally Related Pyrrolizidine Alkaloids

Due to the absence of specific quantitative toxicity data for nemorensine, this section summarizes the available data for the structurally related retronecine-type PAs: senecionine, monocrotaline, and retrorsine. This data provides a basis for estimating the potential toxicity of nemorensine.

| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | In Vitro Model | IC50 | Reference(s) |

| Senecionine | Rat | - | 65 | HepaRG cells | ~22 µM (EC50 for cytotoxicity after metabolic activation) | [1][7] |

| Monocrotaline | Rat | Intraperitoneal | - | Primary Rat Hepatocytes | - | [8] |

| Oral | - | HepG2 cells | 24.966 µg/mL | [8] | ||

| Retrorsine | Mouse | Oral | - | Primary Mouse Hepatocytes | 148 µM | [9] |

| Rat | Oral | - | Primary Rat Hepatocytes | 153 µM | [9] |

Table 1: Quantitative Toxicity Data for Retronecine-Type Pyrrolizidine Alkaloids. This table summarizes the reported median lethal dose (LD50) and half-maximal inhibitory concentration (IC50) values for senecionine, monocrotaline, and retrorsine in various experimental models. These values indicate the potent hepatotoxicity of these compounds.

Changes in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are key biomarkers of liver damage. Studies on retronecine-type PAs have consistently shown dose-dependent increases in these enzymes following exposure.

| Pyrrolizidine Alkaloid | Animal Model | Dose and Duration | Change in ALT Levels | Change in AST Levels | Reference(s) |

| Monocrotaline | Rat | 0.80 mmol/kg, single oral dose | Significant increase | - | [3] |

| Retrorsine | Rat | 40 mg/kg, single gavage | Elevated | Elevated | [6] |

Table 2: Effects of Retronecine-Type Pyrrolizidine Alkaloids on Liver Enzyme Levels. This table highlights the significant elevation of serum ALT and AST levels in rats exposed to monocrotaline and retrorsine, indicating hepatocellular injury.

Experimental Protocols for Assessing Hepatotoxicity

The following are detailed methodologies for key experiments used to evaluate the hepatotoxicity of PAs. These protocols are representative of the approaches used in the cited literature for structurally similar compounds to nemorensine.

In Vivo Hepatotoxicity Study in Rodents

This protocol describes a typical in vivo study to assess PA-induced liver injury in a rat model.

Experimental Workflow for In Vivo Hepatotoxicity Assessment

Caption: Workflow for in vivo PA hepatotoxicity studies.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

-

Dosing: The PA (e.g., retrorsine) is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage as a single dose or in repeated doses.[6] A control group receives the vehicle only.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded regularly.

-

Blood Collection: Blood samples are collected at specified time points (e.g., 24, 48, 72 hours post-dosing) via methods like retro-orbital sinus puncture under anesthesia.

-

Serum Biochemistry: Serum is separated by centrifugation, and the activities of ALT and AST are measured using standard biochemical assay kits.

-

Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.[3]

In Vitro Cytotoxicity Assay in Liver Cell Lines

This protocol details the use of the MTT assay to assess the cytotoxicity of PAs in a human liver cell line.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for in vitro PA cytotoxicity assessment.

Protocol Details:

-

Cell Line: Human hepatoma (HepG2) cells are a commonly used cell line for in vitro toxicity studies.

-

Cell Seeding: Cells are seeded into 9-well plates at a suitable density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the PA dissolved in the culture medium. A vehicle control is also included.

-

Incubation: The plates are incubated for a specific duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of retronecine-type PAs is mediated by a complex interplay of signaling pathways that are activated in response to the initial metabolic activation and formation of reactive pyrrolic metabolites. The key pathways involved are oxidative stress, apoptosis, and TGF-β-mediated fibrosis.

Metabolic Activation and Induction of Oxidative Stress

The initial step in PA-induced hepatotoxicity is the metabolic activation by cytochrome P450 enzymes to form dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress.

Caption: Metabolic activation and oxidative stress pathway.

Induction of Apoptosis

PA-induced oxidative stress and cellular damage can trigger apoptosis, or programmed cell death, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Caption: Apoptotic signaling pathways in PA hepatotoxicity.

TGF-β Signaling and Liver Fibrosis

Chronic exposure to PAs can lead to liver fibrosis, a process characterized by the excessive accumulation of extracellular matrix proteins. Transforming growth factor-beta (TGF-β) is a key cytokine that drives this fibrotic response.

Caption: TGF-β signaling pathway in PA-induced liver fibrosis.

Conclusion

While direct experimental evidence for the hepatotoxicity of nemorensine is currently lacking, its structural classification as a retronecine-type pyrrolizidine alkaloid strongly suggests a potential for significant liver toxicity. The well-documented hepatotoxic mechanisms of structurally similar PAs, such as senecionine, monocrotaline, and retrorsine, provide a robust framework for understanding the likely adverse effects of nemorensine. These mechanisms involve metabolic activation to reactive pyrrolic species, leading to the formation of protein and DNA adducts, oxidative stress, apoptosis, and, in cases of chronic exposure, liver fibrosis. The quantitative toxicity data and experimental protocols presented in this guide, derived from studies on related PAs, offer valuable insights for researchers and drug development professionals in assessing the potential risks associated with nemorensine and other related compounds. Further research is warranted to definitively characterize the specific hepatotoxic profile of nemorensine.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monocrotaline-mediated autophagy via inhibiting PI3K/AKT/mTOR pathway induces apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monocrotaline Toxicity Alters the Function of Hepatocyte Membrane Transporters in Rats [mdpi.com]

Unveiling Nemorensine: A Technical Guide to its Discovery, History, and Biological Implications

For Immediate Release

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid Nemorensine, from its initial discovery and isolation to its chemical properties and what is known about its biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and a look into its potential mechanisms of action.

Introduction and Discovery

Nemorensine is a macrocyclic pyrrolizidine alkaloid first isolated from the plant Senecio nemorensis L., a species belonging to the Asteraceae family. The initial discovery and characterization of Nemorensine were detailed in a 1973 publication in the Collection of Czechoslovak Chemical Communications. Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds known for their significant toxicity, particularly hepatotoxicity (liver damage), and are a subject of ongoing research due to their potential pharmacological and toxicological properties.

The hydrolysis of Nemorensine yields two key components: the necine base, platynecine, and the necic acid, (+)-nemorensic acid. This structural characteristic places it within the broader class of macrocyclic diester PAs.

Chemical Properties

The chemical identity of Nemorensine is well-established, with the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₈H₂₇NO₅ |

| Molecular Weight | 337.41 g/mol |

Biological Activity and Toxicity of Pyrrolizidine Alkaloids from Senecio nemorensis

Studies on alkaloidal extracts from Senecio nemorensis ssp. fuchsii, which contain various PAs, have demonstrated significant biological effects. An extract containing fuchsisenecionine and senecionine was found to be a genotoxic carcinogen in rats, causing liver damage and inducing tumors. This highlights the potential for significant toxicity associated with the PAs found in this plant species.

The general toxicity of pyrrolizidine alkaloids is a major area of concern. Their mechanism of toxicity often involves metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Experimental Protocols

Detailed experimental protocols for the specific biological evaluation of Nemorensine are not extensively documented in publicly accessible literature. However, general methodologies for assessing the toxicity of pyrrolizidine alkaloids can be extrapolated from existing research.

General Cytotoxicity and Hepatotoxicity Assays

Standard in vitro assays are employed to evaluate the potential toxicity of PAs. These include:

-

Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests cytotoxicity.

-

Hepatotoxicity Models: In vitro models using primary hepatocytes or liver cell lines (e.g., HepG2) are crucial for assessing liver-specific toxicity. These models allow for the investigation of metabolic activation and subsequent cellular damage.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

Caption: Workflow for assessing the in vitro hepatotoxicity of Nemorensine.

Signaling Pathways Potentially Modulated by Pyrrolizidine Alkaloids

The precise signaling pathways modulated by Nemorensine have not been elucidated. However, based on the known toxic effects of pyrrolizidine alkaloids, several key cellular signaling pathways are likely to be involved in the response to Nemorensine-induced cellular stress and damage. These include pathways related to:

-

Apoptosis (Programmed Cell Death): DNA damage and cellular stress induced by reactive PA metabolites can trigger apoptotic pathways.

-

Cell Cycle Control: Genotoxic agents can cause cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.

-

Inflammatory Signaling (e.g., NF-κB): Cellular damage can activate inflammatory pathways, contributing to the overall pathology of toxicity.

-

Stress Response Pathways (e.g., MAPK): These pathways are activated in response to a wide range of cellular stresses, including those induced by toxic compounds.

Hypothesized Signaling Cascade of PA-Induced Hepatotoxicity

In-Depth Technical Guide to the Pharmacological Properties of Nemorosone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorosone, a polycyclic polyprenylated acylphloroglucinol, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from plants of the Clusia genus, it has demonstrated a range of biological activities, most notably potent anti-cancer effects.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Nemorosone, with a focus on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The primary mechanism of Nemorosone's anti-cancer activity involves the induction of ferroptosis, a form of iron-dependent programmed cell death, through a unique dual mechanism. This guide aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Properties

Nemorosone exhibits a spectrum of pharmacological activities, with its anti-neoplastic properties being the most extensively studied. Additionally, it possesses antimicrobial and anti-parasitic capabilities.

Anti-Cancer Activity

Nemorosone has demonstrated significant cytotoxic and cytostatic effects against a variety of cancer cell lines, including leukemia, colorectal, pancreatic, breast, fibrosarcoma, and neuroblastoma.[1] Its efficacy extends to chemotherapy-resistant cancer cells, highlighting its potential in overcoming drug resistance.

Antimicrobial and Anti-Parasitic Activity

Nemorosone has shown moderate activity against Gram-positive bacteria, such as Staphylococcus aureus.[2] It has also been reported to have activity against parasites of the genus Leishmania.[1] Furthermore, an interesting activity was found for Plasmodium falciparum with IC₅₀ values lower than 1 μM.[2]

Mechanism of Action: Induction of Ferroptosis

The primary mechanism underlying the anti-cancer effects of Nemorosone is the induction of ferroptosis. This process is initiated through a "double-edged mechanism" that disrupts cellular homeostasis and leads to iron-dependent lipid peroxidation and cell death.

Key Mechanistic Steps:

-

Inhibition of System xc- and Glutathione (GSH) Depletion: Nemorosone blocks the cystine/glutamate antiporter (System xc-), which leads to a decrease in the intracellular uptake of cystine. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The resulting depletion of GSH compromises the cell's antioxidant defense system.

-

Increased Intracellular Labile Iron Pool: Nemorosone induces the expression of Heme Oxygenase-1 (HMOX1). HMOX1 is an enzyme that catalyzes the degradation of heme, releasing free iron. This increases the intracellular labile iron pool, which can participate in Fenton reactions to generate highly reactive hydroxyl radicals.

-

Mitochondrial Uncoupling: A critical aspect of Nemorosone-induced ferroptosis is its ability to act as a mitochondrial uncoupler. This disruption of mitochondrial bioenergetics is necessary for the induction of ferroptosis.

-

Lipid Peroxidation: The combination of reduced antioxidant capacity (due to GSH depletion) and increased reactive oxygen species (ROS) generation (from the expanded labile iron pool) leads to extensive lipid peroxidation, damage to cellular membranes, and ultimately, cell death.

Signaling Pathway: NRF2 Activation

The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, NRF2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation.

Nemorosone treatment leads to the activation of the NRF2 pathway. While the precise mechanism of Nemorosone-induced NRF2 activation is still under investigation, it is known to upregulate NRF2 target genes, including HMOX1. This suggests that Nemorosone may disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of Nemorosone.

Table 1: Anti-Cancer Activity of Nemorosone (IC50/EC50 Values)

| Cell Line | Cancer Type | IC50 / EC50 | Time Point | Reference |

| HT1080 | Fibrosarcoma | EC50: 26.9 µM | 12 h | |

| HT1080 | Fibrosarcoma | EC50: 16.7 µM | 24 h | |

| NB69 | Neuroblastoma | IC50: 3.1 µM | 24 h | |

| Kelly | Neuroblastoma | IC50: 6.3 µM | 24 h | |

| SK-N-AS | Neuroblastoma | IC50: 4.5 µM | 24 h | |

| LAN-1 | Neuroblastoma | IC50: 5.2 µM | 24 h | |

| Capan-1 | Pancreatic Cancer | IC50: 4.5 µM | 72 h | [3] |

| AsPC-1 | Pancreatic Cancer | IC50: 5.0 µM | 72 h | [3] |

| MIA-PaCa-2 | Pancreatic Cancer | IC50: 4.8 µM | 72 h | [3] |

Table 2: Antimicrobial and Anti-Parasitic Activity of Nemorosone

| Organism | Activity Type | IC50 | Reference |

| Staphylococcus aureus | Antibacterial | Moderate Activity | [2] |

| Plasmodium falciparum | Anti-parasitic | < 1 µM | [2] |

| Leishmania spp. | Anti-parasitic | Activity reported | [1] |

Note: Further quantitative data for antimicrobial and anti-parasitic activities, such as Minimum Inhibitory Concentration (MIC) values, are not extensively reported in the reviewed literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of Nemorosone.

Cell Viability and Cytotoxicity Assays

Sulforhodamine B (SRB) Assay:

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Nemorosone for the desired time period (e.g., 24, 48, 72 hours).

-

Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 510-540 nm) using a microplate reader. The absorbance is proportional to the number of living cells.

Ferroptosis and Oxidative Stress Assays

-

Lipid Peroxidation: Assessed using C11-BODIPY 581/591 staining and flow cytometry. This dye shifts its fluorescence from red to green upon oxidation of the polyunsaturated acyl chains of lipids.

-

Glutathione (GSH) Levels: Measured using commercially available kits, often based on the reaction of GSH with a chromogenic substrate.

-

Intracellular Labile Iron Pool: Can be measured using fluorescent probes that are quenched upon binding to iron, such as FerroOrange.

-

Reactive Oxygen Species (ROS) Production: Detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

Mitochondrial Function Assays

High-Resolution Respirometry:

Used to measure mitochondrial oxygen consumption and assess the uncoupling effect of Nemorosone.

-

Cell Preparation: Intact cells are suspended in a specific respiration medium.

-

Measurement: Oxygen consumption rates are measured in a sealed chamber using an oxygen electrode.

-

Protocol: A substrate-uncoupler-inhibitor titration (SUIT) protocol is typically followed. This involves the sequential addition of substrates for different respiratory complexes, an uncoupler (like Nemorosone), and inhibitors of the electron transport chain to dissect mitochondrial function.

Western Blotting

Used to determine the expression levels of specific proteins involved in the signaling pathways affected by Nemorosone.

-

Cell Lysis: Cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., GPX4, HMOX1, NRF2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations

Nemorosone's Dual Mechanism of Ferroptosis Induction

Caption: Dual mechanism of Nemorosone-induced ferroptosis.

Nemorosone's Influence on the NRF2 Signaling Pathway

Caption: Postulated influence of Nemorosone on the NRF2 pathway.

Experimental Workflow for Assessing Nemorosone's Cytotoxicity

Caption: Workflow for determining Nemorosone's cytotoxicity via SRB assay.

Conclusion and Future Directions

Nemorosone is a promising natural product with significant pharmacological potential, particularly in the field of oncology. Its ability to induce ferroptosis in cancer cells, including those resistant to conventional therapies, makes it an attractive candidate for further drug development. The dual mechanism of action, involving both the depletion of glutathione and the increase of intracellular iron, presents multiple targets for therapeutic intervention and combination strategies.

Future research should focus on several key areas:

-

In vivo efficacy and pharmacokinetics: While in vitro studies are promising, comprehensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profile of Nemorosone in animal models.

-

Elucidation of the NRF2 activation mechanism: A more detailed understanding of how Nemorosone modulates the NRF2 pathway could lead to the development of more potent and specific analogs.

-

Exploration of antimicrobial and anti-parasitic activities: The non-cancer-related pharmacological properties of Nemorosone are less explored. Further investigation into its antimicrobial and anti-parasitic mechanisms could reveal new therapeutic applications.

-

Combination therapies: Investigating the synergistic effects of Nemorosone with other anti-cancer agents, particularly those that target different cell death pathways, could lead to more effective treatment strategies.

References

- 1. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemorensine: A Technical Whitepaper on its Identity, Origin, and Toxicological Profile

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available scientific information on Nemorensine. The information contained herein is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

Nemorensine is a pyrrolizidine alkaloid (PA) identified in the plant species Senecio nemorensis. Despite the user's request for information on its therapeutic uses, a comprehensive review of the scientific literature reveals a significant absence of data supporting any therapeutic applications for this compound. In contrast, the available information consistently points towards the potential for toxicity, a characteristic feature of many pyrrolizidine alkaloids. This whitepaper, therefore, serves to detail the known chemical and toxicological properties of Nemorensine and its plant source, highlighting the prevailing view of this compound as a potential toxin rather than a therapeutic agent.

Introduction to Nemorensine

Nemorensine is a natural organic compound classified as a pyrrolizidine alkaloid. It is a constituent of plants belonging to the Senecio genus, which is known for producing a variety of these alkaloids.

Table 1: Chemical Identity of Nemorensine

| Property | Value |

| Chemical Formula | C₁₈H₂₇NO₅ |

| Molecular Weight | 337.41 g/mol |

| Class | Pyrrolizidine Alkaloid |

| Natural Source | Senecio nemorensis |

Senecio nemorensis: The Botanical Source of Nemorensine

Senecio nemorensis, a member of the Asteraceae family, is a perennial plant found in Europe and Asia. Traditionally, parts of this plant have been used in folk medicine for conditions such as urinary tract infections, gout, and rheumatism, and for its purported hypoglycemic effects. However, it is crucial to note that these traditional uses are accompanied by strong warnings from scientific sources regarding the plant's toxicity. The internal use of Senecio nemorensis is discouraged due to its high concentration of pyrrolizidine alkaloids, including Nemorensine, which are known to be hazardous to human health.

The Predominant Toxicological Profile of Pyrrolizidine Alkaloids

The primary context in which Nemorensine and other PAs are discussed in the scientific literature is their toxicity. PAs are well-documented for their hepatotoxic (liver-damaging), genotoxic (damaging to genetic material), and carcinogenic (cancer-causing) properties[1][2].

The mechanism of toxicity for most PAs involves metabolic activation in the liver by cytochrome P450 enzymes. This process converts the non-toxic PAs into highly reactive pyrrolic esters. These metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cell damage, mutation, and carcinogenesis.

Absence of Evidence for Therapeutic Applications

A thorough search of scientific databases has yielded no studies that investigate or support any therapeutic uses for isolated Nemorensine. There is a lack of preclinical or clinical research demonstrating any beneficial pharmacological effects. Consequently, quantitative data such as IC50 values for therapeutic targets, detailed experimental protocols for therapeutic studies, and descriptions of signaling pathways related to therapeutic mechanisms are not available.

While some extracts from Senecio nemorensis have been investigated for biological activity, such as in vitro hypoglycemic effects, these activities have been attributed to other classes of compounds within the plant, like mono- and sesquiterpenes, and not the pyrrolizidine alkaloids.

Conclusion for Drug Development Professionals

Based on the current body of scientific evidence, Nemorensine should be considered a toxic pyrrolizidine alkaloid with no known therapeutic potential. The primary area of research concerning this compound and its plant source is focused on its toxicity. For researchers and professionals in drug development, Nemorensine and its source plant, Senecio nemorensis, should be handled with caution and are not viable candidates for therapeutic development. The significant risk of hepatotoxicity, genotoxicity, and carcinogenicity associated with pyrrolizidine alkaloids outweighs any speculative therapeutic benefit. Further research into this compound would likely and justifiably remain in the domain of toxicology.

References

Nemorensine: A Technical Review of a Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorensine, a macropyrrolizidine alkaloid isolated from Senecio nemorensis, belongs to a class of plant secondary metabolites known for their significant biological activities. This technical guide provides a comprehensive review of the available research on Nemorensine, focusing on its chemical properties, and, by extension of its chemical class, its probable biological activities and mechanisms of action. Due to the limited research on isolated Nemorensine, this review heavily references data from studies on alkaloidal extracts of Senecio nemorensis and the well-documented activities of related pyrrolizidine alkaloids (PAs). This guide is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction to Nemorensine

Nemorensine is a pyrrolizidine alkaloid, a class of compounds characterized by a necine base, which is a fused five-membered ring system with a nitrogen atom at the bridgehead. Specifically, Nemorensine is classified as a nemorensine-like PA, which forms a 13-membered macrocyclic ring.[1][2] The chemical formula for Nemorensine is C₁₈H₂₇NO₅.

Chemical Structure of Nemorensine

Caption: Chemical structure of Nemorensine.

Biological Activity

An alkaloidal extract from Senecio nemorensis ssp. fuchsii, containing the pyrrolizidine alkaloids fuchsisenecionine and senecionine, has been shown to be a genotoxic carcinogen.[3][4] Chronic administration of this extract to rats resulted in a dose-related increase in liver enzymes and the development of hepatocellular and angiogenic tumors.[3][4] The extract also demonstrated weak but dose-dependent mutagenic activity in an in-vitro assay using V79 Chinese hamster cells.[3][4]

Pyrrolizidine alkaloids as a class are known to exhibit a range of toxicities, including:

-

Hepatotoxicity: Causing liver damage.

-

Genotoxicity: Damaging DNA.

-

Cytotoxicity: Being toxic to cells.

-

Tumorigenicity: Inducing tumors.

-

Neurotoxicity: Being toxic to the nervous system.[1]

While toxic, some pyrrolizidine alkaloids are also being investigated for potential therapeutic applications, such as antimicrobial and anti-biofilm activities.[5][6]

Quantitative Data

Specific quantitative data for the biological activity of Nemorensine, such as IC50 or Ki values, have not been reported. The available quantitative data pertains to the carcinogenic and mutagenic effects of the total alkaloidal extract of Senecio nemorensis ssp. fuchsii.

| Assay | Test Substance | Organism/Cell Line | Doses Administered | Observed Effects | Reference |

| Chronic Toxicity/Carcinogenicity | Alkaloidal extract of Senecio nemorensis ssp. fuchsii | Sprague-Dawley rats | 8 mg/kg and 40 mg/kg b.w. (by gavage, 5 times a week for 114 weeks) | Dose-related elevation of SGOT, SGPT, and AP; induction of hepatocellular and angiogenic tumors. | [3][4] |

| In-vitro Mutagenicity | Alkaloidal extract of Senecio nemorensis ssp. fuchsii | V79 Chinese hamster cells | Not specified | Weak but dose-related mutagenic activity. | [3][4] |

Mechanism of Action

The primary mechanism of action for the toxicity of carcinogenic pyrrolizidine alkaloids is through metabolic activation in the liver. This process is considered the key driver of their genotoxic and tumorigenic effects.

The proposed mechanism involves the following steps:

-

Metabolic Activation: Pyrrolizidine alkaloids are metabolized by cytochrome P450 monooxygenases in the liver. This enzymatic reaction converts the alkaloids into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).

-

Formation of Reactive Metabolites: These DHP metabolites are electrophilic and can readily react with cellular nucleophiles.

-

Adduct Formation: The reactive DHPs can bind to cellular macromolecules, including DNA and proteins, to form adducts.

-

Genotoxicity: The formation of DHP-derived DNA adducts is a critical step in the initiation of carcinogenesis. These adducts can lead to mutations, DNA cross-linking, and chromosomal aberrations.

-

Tumorigenesis: The accumulation of genetic damage can ultimately lead to the development of tumors, primarily in the liver.

This genotoxic mechanism, mediated by the formation of DHP-derived DNA adducts, is thought to be a general pathway for most carcinogenic pyrrolizidine alkaloids.

Visualizations

General Mechanism of Pyrrolizidine Alkaloid-Induced Genotoxicity

Caption: General metabolic activation and genotoxic mechanism of pyrrolizidine alkaloids.

Experimental Protocols

Detailed experimental protocols for the specific study of Nemorensine are not available. However, based on the research of other pyrrolizidine alkaloids from Senecio species, the following general methodologies can be outlined.

Extraction and Isolation of Pyrrolizidine Alkaloids from Senecio Species

This protocol is a generalized procedure based on common methods for PA extraction.

-

Plant Material Preparation: Dried and pulverized plant material of Senecio nemorensis is used as the starting material.

-

Initial Extraction: The plant material is subjected to continuous extraction, for example, using a Soxhlet apparatus with 85% ethanol for approximately 20-24 hours.[1]

-

Solvent Removal: The resulting ethanol extract is filtered and concentrated under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 50°C to yield a crude residue.[1]

-

Acid-Base Extraction:

-

The crude extract is partitioned between an acidic aqueous solution (e.g., 0.5 M H₂SO₄) and an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

-

The acidic aqueous phase, containing the protonated alkaloids, is collected.

-